N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxamide (CAS 1428351-78-3) is a synthetic, small-molecule indole-2-carboxamide derivative with a molecular formula of C24H22N2O3. It belongs to a compound class disclosed in patents as having inhibitory activity against IκB kinase 2 (IKK2/IKKβ), a key regulator of the NF-κB pathway implicated in inflammatory diseases.
Molecular FormulaC24H22N2O3
Molecular Weight386.451
CAS No.1428351-78-3
Cat. No.B2773096
⚠ Attention: For research use only. Not for human or veterinary use.
N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-Indole-2-Carboxamide (CAS 1428351-78-3): A Structurally Distinct Indole-2-Carboxamide for Targeted Kinase Research
N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxamide (CAS 1428351-78-3) is a synthetic, small-molecule indole-2-carboxamide derivative with a molecular formula of C24H22N2O3. It belongs to a compound class disclosed in patents as having inhibitory activity against IκB kinase 2 (IKK2/IKKβ), a key regulator of the NF-κB pathway implicated in inflammatory diseases [1]. The compound features a unique substitution pattern: a 2-methoxyphenyl group on the carboxamide nitrogen and a 2-methylbenzyloxy group at the 4-position of the indole core. This specific arrangement distinguishes it from earlier IKK2 inhibitor scaffolds and positions it as a candidate for exploring kinase selectivity and in vivo efficacy within the indole-2-carboxamide series [2].
IKK2 pathway inhibition studies
Indole-2-carboxamide scaffold reported for NF-κB pathway research; distinct substitution may support kinase selectivity profiling.
Class-level inference from patent disclosures.
CNS vs peripheral model differentiation
Higher calculated lipophilicity suggests a tissue distribution profile different from polar IKK2 tools; may fit CNS inflammation model exploration.
In silico estimate; requires experimental confirmation.
Unique 4-(2-methylbenzyloxy) scaffold
Substitution pattern bridges indole-2-carboxamide IKK2 and P2X7 antagonist pharmacophores; supports dual-target probe development.
Structural analysis only; functional selectivity data to verify.
Why Generic IKK2 or P2X7 Inhibitors Cannot Replace N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-Indole-2-Carboxamide
Within the indole-2-carboxamide class, minute structural modifications profoundly impact kinase selectivity, ligand efficiency, and oral bioavailability. A Hansch analysis of 3,5-substituted indole carboxamides has demonstrated that optimizing physicochemical and pharmacological properties is critical for achieving IKK2 inhibition and in vivo activity [1]. The specific 4-(2-methylbenzyloxy) and N-(2-methoxyphenyl) substitutions on this compound are not present in commonly studied IKK2 inhibitors like A-770041 or the 3,5-disubstituted-indole-7-carboxamide series. Interchanging this compound with a generic indole-2-carboxamide or a structurally distinct IKK2 inhibitor (e.g., a β-carboline or azaindole) risks losing the desired target engagement profile, as IKK2 inhibitor selectivity is highly sensitive to even single-atom changes in the indole substituent [2].
This compound
4-(2-methylbenzyloxy), N-(2-methoxyphenyl) indole-2-carboxamide; unique substitution pattern not present in typical IKK2 inhibitors.
Generic IKK2 tool
3,5-disubstituted indole-7-carboxamides or A-770041 lack the 4-benzyloxy group; kinase selectivity profile may shift significantly.
cLogP ~5.7
High lipophilicity suggests CNS tissue distribution; relevant for brain-penetrant tool selection.
A-770041 (cLogP ~2.1)
Low lipophilicity limits CNS exposure; peripheral inflammation models only. Substitution may compromise CNS study design.
P2X7/IKK2 dual features
4-substituted indole-2-carboxamide shared with P2X7 antagonist patents; may engage multiple targets.
Selective IKK2 inhibitors
Single-target IKK2 inhibitors may not reproduce polypharmacology or off-target profiles seen with this scaffold.
[1] The design, synthesis and optimisation of kinase inhibitors as potential anti-inflammatory agents. Strathclyde University, 2012. View Source
[2] 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS Med. Chem. Lett. 2018, 9, 12, 1164–1169. View Source
Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-Indole-2-Carboxamide Selection
Superior Calculated Lipophilicity (cLogP) for Blood-Brain Barrier Penetration Potential vs. A-770041
The target compound's higher calculated lipophilicity (cLogP ~5.7) compared to the IKK2 inhibitor A-770041 (cLogP ~2.1) suggests a markedly different tissue distribution profile, which is critical when selecting a tool compound for central nervous system (CNS) vs. peripheral inflammatory models .
In silico estimate; experimental brain exposure data not provided
IKK2 inhibitorCNS penetrationLipophilicity
Evidence Dimension
Calculated partition coefficient (cLogP)
Target Compound Data
cLogP ~5.7 (ChemAxon estimate)
Comparator Or Baseline
A-770041: cLogP ~2.1
Quantified Difference
Δ cLogP ≈ 3.6 (target compound ~3.6 log units more lipophilic)
Conditions
In silico calculation based on molecular structure.
Why This Matters
Procurement for a CNS inflammation assay may prefer this compound due to its potential for superior brain exposure, whereas A-770041 is better suited for peripheral models.
IKK2 inhibitorCNS penetrationLipophilicity
Larger Molecular Size May Enhance IKK2 Binding Site Complementarity vs. Earlier Scaffolds
With a molecular weight (MW) of 386.44 g/mol and 6 rotatable bonds, the target compound is significantly larger than many early IKK2 inhibitor leads (e.g., the 3,5-disubstituted-indole-7-carboxamide series where MWs commonly range from 300-350 g/mol [1]). This additional bulk, particularly the 2-methylbenzyloxy group, can potentially fill a hydrophobic pocket in the IKK2 ATP-binding site, potentially increasing target residency time.
Molecular weight vs earlier leadsClass-level inference
386.44 g/mol vs typical 300–350 g/mol
May probe hydrophobic IKK2 sub-pocket; reported SAR context
Binding site complementarity not experimentally confirmed
Target compound is 36-86 g/mol heavier than the typical range.
Conditions
In silico molecular property analysis.
Why This Matters
Medicinal chemistry programs seeking to improve ligand efficiency and potency may select this larger scaffold to probe less-explored sub-pockets within the IKK2 active site.
[1] 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS Med. Chem. Lett. 2018, 9, 12, 1164–1169. View Source
Unique 4-(2-Methylbenzyloxy) Substitution for Potential P2X7 vs. IKK2 Selectivity
Unlike the majority of indole-2-carboxamide IKK2 inhibitors, which are typically substituted at the 3-, 5-, or 7-positions, this compound incorporates a 4-(2-methylbenzyloxy) group. The 4-position is a known modification site for P2X7 receptor antagonists . The specific 2-methylbenzyloxy group is also mentioned in patents for P2X7 antagonists [1], suggesting this compound could be a dual-activity probe or possess a unique selectivity window against these two anti-inflammatory targets.
4-substitution for dual-target selectivitySupporting evidence
4-(2-methylbenzyloxy) vs typical 3,5- or 7-substitution
For researchers investigating polypharmacology or seeking a compound with a novel selectivity profile, this substitution pattern offers a distinct starting point compared to established single-target tool compounds.
Optimal Application Scenarios for N-(2-Methoxyphenyl)-4-[(2-methylphenyl)methoxy]-1H-Indole-2-Carboxamide
IKK2-Dependent Inflammatory Disease Modeling in Rodents
This compound is a logical selection for in vivo efficacy studies in rodent models of rheumatoid arthritis or COPD, where IKK2 inhibition has shown therapeutic benefit [1]. Its high cLogP suggests good tissue penetration, and the unique substitution pattern may offer a pharmacokinetic differentiation from earlier IKK2 tool compounds like A-770041, which requires high doses for efficacy.
Chemical Probe for P2X7/IKK2 Polypharmacology Exploration
The structural features bridging both IKK2 inhibitor and P2X7 antagonist pharmacophores make this compound a candidate for exploring synergistic anti-inflammatory effects through dual target engagement [1]. It can be used in cell-based assays to profile simultaneous NF-κB pathway inhibition and P2X7-mediated inflammasome modulation.
Medicinal Chemistry Hit-to-Lead Expansion for Indole-2-Carboxamide Libraries
Medicinal chemists can use this compound as a late-stage functionalization intermediate or a benchmark for designing focused libraries around the 4-(2-methylbenzyloxy) indole-2-carboxamide core. Its distinct structure-activity relationship profile relative to the widely explored 3,5-disubstituted series [2] allows for the generation of novel intellectual property and the exploration of underexploited chemical space in kinase inhibitor design.
Application
Selection Property
Validation Focus
IKK2 pathway inflammation models
PK/PD profile differentiation vs polar IKK2 tools
Tissue exposure and target engagement in rodent models
Dual-target signaling studies
4-(2-methylbenzyloxy) scaffold bridging IKK2 and P2X7
[2] 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS Med. Chem. Lett. 2018, 9, 12, 1164–1169. View Source
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